molecular formula C23H36N5O14P B13913755 (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

Cat. No.: B13913755
M. Wt: 637.5 g/mol
InChI Key: WPIDCVJSAMWXHR-KPJQVXLKSA-N
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Description

Tenofovir Disoproxil Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of chronic hepatitis B and HIV/AIDS. This compound is marketed under the brand name Viread and is often included in combination therapies for its efficacy in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction occurs in a suitable solvent and may involve a dehydrating agent. The resulting Tenofovir Disoproxil is then purified and converted into its fumarate salt .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate has been optimized to improve yield and reduce environmental impact. Key improvements include the use of a Grignard reagent and tert-butanol in place of magnesium tert-butoxide, and the development of a virtually solvent-free approach. This process also includes a work-up and purification protocol to isolate a pure diethyl phosphonate ester .

Scientific Research Applications

Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:

Mechanism of Action

Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination. This mechanism effectively prevents viral replication .

Biological Activity

The compound identified as (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is a hybrid structure incorporating elements from both organic acids and purine derivatives. The presence of the butenedioic acid moiety suggests potential interactions with metabolic pathways involving dicarboxylic acids. The purine component may indicate effects on nucleic acid metabolism and cellular signaling pathways.

Research indicates that compounds similar to butenedioic acid can influence various biological processes:

  • Antioxidant Activity : Dicarboxylic acids have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : The purine derivative may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be beneficial in cancer therapy by disrupting the proliferation of malignant cells.

Pharmacological Studies

A study highlighted the development of a universal microwell spectrophotometric assay for tyrosine kinase inhibitors (TKIs), which included compounds structurally related to the target compound. The findings indicated that variations in pH and solvent conditions significantly affect the stability and efficacy of these compounds, suggesting that similar considerations apply to our compound of interest .

Case Study 1: Metabolomics Insights

A metabolomics study utilizing gas chromatography-mass spectrometry (GC-MS) provided insights into the metabolic pathways influenced by dicarboxylic acids like butenedioic acid. The study revealed that exposure to such compounds can alter metabolic profiles significantly, indicating their potential role in metabolic disorders .

Case Study 2: Therapeutic Applications

Research on organ-specific delivery systems for nucleic acids has demonstrated that modifications to purine structures can enhance targeting efficacy in therapeutic applications. This indicates that our compound may also possess similar capabilities for targeted drug delivery, potentially improving treatment outcomes in diseases such as cancer .

Data Tables

Property Value
Molecular FormulaC₁₈H₂₄N₂O₇P
Molecular Weight396.36 g/mol
SolubilityVariable based on pH
Antioxidant PotentialModerate

Properties

Molecular Formula

C23H36N5O14P

Molecular Weight

637.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

InChI

InChI=1S/C17H28N5O4P.C4H4O4.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;5-3(6)1-2-4(7)8;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8);2*(H2,2,3,4)/b;2-1+;;/t13-,17?,27?;;;/m1.../s1

InChI Key

WPIDCVJSAMWXHR-KPJQVXLKSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=C/C(=O)O)\C(=O)O.C(=O)(O)O.C(=O)(O)O

Canonical SMILES

CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=CC(=O)O)C(=O)O.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

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